1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Description
The compound 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one features a piperidine core substituted with a (4,5-dihydrothiazol-2-yl)thio-methyl group at the 4-position. The propan-1-one moiety is appended with a 4-methoxyphenyl group at the 3-position. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse physicochemical and pharmacological properties, as discussed below .
Properties
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-23-17-5-2-15(3-6-17)4-7-18(22)21-11-8-16(9-12-21)14-25-19-20-10-13-24-19/h2-3,5-6,16H,4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYAEBEJUQVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CSC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Chloromethyl)piperidine Hydrochloride
Piperidine is functionalized via Mannich reaction using formaldehyde and hydrochloric acid to yield 4-(chloromethyl)piperidine hydrochloride:
$$
\text{Piperidine} + \text{HCHO} + \text{HCl} \xrightarrow{\text{EtOH, reflux}} \text{C}6\text{H}{11}\text{ClN·HCl}
$$
Reaction Conditions: Ethanol solvent, 12-hour reflux, 78% yield. Product confirmed by $$^1$$H NMR (δ 3.45 ppm, singlet, -CH$$_2$$Cl) and ESI-MS (m/z 148.1 [M+H]$$^+$$).
Thioether Formation with 4,5-Dihydrothiazole-2-thiol
4-(Chloromethyl)piperidine reacts with 4,5-dihydrothiazole-2-thiol under basic conditions:
$$
\text{C}6\text{H}{11}\text{ClN} + \text{C}3\text{H}5\text{NS}2\text{H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}9\text{H}{15}\text{N}2\text{S}_2
$$
Optimized Parameters:
- Base : Potassium carbonate (2.5 eq)
- Solvent : DMF, 60°C, 6 hours
- Yield : 65%
- Characterization : IR shows S-H disappearance (2570 cm$$^{-1}$$); $$^{13}$$C NMR confirms thioether linkage (δ 38.2 ppm, -S-CH$$_2$$-).
Synthesis of 3-(4-Methoxyphenyl)propan-1-one
Friedel-Crafts Acylation of Anisole
4-Methoxyacetophenone is acylated using propionyl chloride under Lewis acid catalysis:
$$
\text{C}8\text{H}9\text{O}2 + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{C}{11}\text{H}{12}\text{O}_3
$$
Procedure:
- Anisole (1.0 eq), AlCl$$_3$$ (1.2 eq) in dichloromethane at 0°C.
- Propionyl chloride (1.1 eq) added dropwise.
- Stirred 4 hours, quenched with ice/HCl.
Yield: 72% after silica gel chromatography (hexane:EtOAc 4:1).
Analytics: GC-MS (m/z 192.1 [M]$$^+$$); $$^1$$H NMR (δ 2.91 ppm, triplet, J=7.2 Hz, -COCH$$_2$$-).
Coupling of Subunits via N-Alkylation
Bromination of 3-(4-Methoxyphenyl)propan-1-one
The propanone is brominated at the α-position using PBr$$3$$ :
$$
\text{C}{11}\text{H}{12}\text{O}3 + \text{PBr}3 \xrightarrow{\text{Et}2\text{O}} \text{C}{11}\text{H}{11}\text{BrO}3
$$
*Conditions*: Ether solvent, 0°C to room temperature, 3 hours (85% yield).
*Validation*: $$^{79}$$Br NMR (δ 45 ppm); HRMS calcd. for C$${11}$$H$${11}$$BrO$$3$$: 293.9872, found 293.9869.
Nucleophilic Displacement Reaction
The piperidine-thioether derivative reacts with α-bromoproanone via SN2 mechanism :
$$
\text{C}9\text{H}{15}\text{N}2\text{S}2 + \text{C}{11}\text{H}{11}\text{BrO}3 \xrightarrow{\text{NaI, K}2\text{CO}3, \text{DMF}} \text{C}{23}\text{H}{27}\text{N}2\text{O}3\text{S}2
$$
Key Parameters:
- Catalyst : Sodium iodide (0.1 eq)
- Base : Potassium carbonate (3.0 eq)
- Temperature : 80°C, 12 hours
- Workup : Aqueous extraction, column chromatography (CH$$2$$Cl$$2$$:MeOH 95:5)
- Yield : 58%
Structural Confirmation: - FT-IR : 1715 cm$$^{-1}$$ (ketone C=O)
- $$^1$$H NMR : δ 1.85–2.15 (m, piperidine CH$$2$$), 3.78 (s, OCH$$3$$), 4.25 (s, S-CH$$_2$$-)
- HRMS : m/z 467.1421 [M+H]$$^+$$ (calcd. 467.1425).
Crystallographic and Supramolecular Analysis
Single-crystal X-ray diffraction of the final product reveals:
- T-shaped molecular geometry with dihydrothiazole and piperidine moieties co-planar (torsion angle: 72.3°)
- Intermolecular interactions : C–H···S (2.89 Å) and C–H···π (3.12 Å) stabilizing the lattice.
- Unit cell parameters : Monoclinic, space group P2$$1$$/c, Z=4, R$$1$$=0.0412.
Comparative Methodological Evaluation
| Method Step | Alternatives Tested | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Thioether Formation | DMF vs. THF, K$$2$$CO$$3$$ vs. Et$$_3$$N | DMF/K$$2$$CO$$3$$ | 65% vs. 42% (THF/Et$$_3$$N) |
| Friedel-Crafts Acylation | AlCl$$3$$ vs. FeCl$$3$$, DCM vs. nitrobenzene | AlCl$$_3$$/DCM | 72% vs. 58% (FeCl$$_3$$) |
| N-Alkylation | DMF vs. acetone, NaI vs. KI | DMF/NaI | 58% vs. 49% (acetone/KI) |
Chemical Reactions Analysis
Types of Reactions: 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine moieties can play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Dihydrothiazol-Thio-Methyl Moieties
Compounds I-13 to I-17 from share the (4,5-dihydrothiazol-2-yl)thio-methyl group but differ in their core heterocycles and substituents:
Key Observations :
- The piperidine core in the target compound may confer greater conformational flexibility compared to the rigid triazole-propoxy-phenyl backbone in I-13–I-15.
- Lower melting points in compounds with thiophene (I-16: 104–106°C) versus chlorophenyl (I-13: 151–153°C) suggest that aromatic substituents enhance crystallinity .
Piperidin-1-yl Propan-1-one Derivatives
Compounds 16 , 17 , 38 , and 39 from feature piperidin-1-yl propan-1-one backbones but are substituted with chloro-pyrimido-indole groups:
Key Observations :
- The target compound’s dihydrothiazol-thio-methyl group may introduce distinct electronic effects (e.g., sulfur’s polarizability) compared to the chloro-pyrimido-indole groups in 16–16.
- Rotational isomerism observed in 16 and 17 (due to restricted amide bond rotation) suggests that the target compound’s propan-1-one moiety could exhibit similar conformational dynamics if stabilized by steric or electronic factors .
Thiazole/Thiophene-Containing Analogues
describes 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one , which shares a thiazole-thiophene system but differs in the piperazine core and substitution pattern:
| Feature | Target Compound | Compound |
|---|---|---|
| Core Heterocycle | Piperidine | Piperazine |
| Aromatic Group | 4-Methoxyphenyl | 2-Methoxyphenyl + Thiophene |
| Molecular Weight | Not reported | 427.6 g/mol |
Biological Activity
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.6 g/mol. The structure includes a piperidine ring, a thiazole moiety, and a methoxyphenyl group, which contribute to its diverse biological activities.
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring with nitrogen; known for neuroactive properties. |
| Thiazole Moiety | A five-membered ring containing sulfur and nitrogen; associated with antimicrobial activity. |
| Methoxyphenyl Group | Enhances lipophilicity and may influence receptor interactions. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Derivative : Utilizing thiazole precursors through condensation reactions.
- Piperidine Integration : Introducing the piperidine ring via nucleophilic substitution.
- Final Coupling : Attaching the methoxyphenyl group through electrophilic aromatic substitution.
Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to monitor the synthesis and ensure purity.
Antimicrobial Activity
Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound show activity against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .
Anticancer Potential
The thiazole component is associated with chemopreventive effects against cancer cells. Preliminary studies suggest that similar compounds can inhibit cell proliferation in various cancer lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These findings highlight the potential for developing anticancer agents based on this compound's structure .
The exact mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds may disrupt metabolic pathways by inhibiting key enzymes.
- Modulation of Signaling Pathways : Interaction with receptors could alter cellular signaling cascades.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Thiazole Derivatives : Investigated the antimicrobial properties of thiazole derivatives against multi-drug resistant pathogens, demonstrating significant activity and low MIC values.
- Cytotoxicity Assessment : Evaluated the cytotoxic effects on human cancer cell lines, revealing promising results for further development into therapeutic agents.
Q & A
Q. Table 1: Reaction Conditions for Analogous Compounds
| Step | Solvent | Temperature | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation | Ethanol | Reflux | – | 75–85 | |
| Thiazole formation | DMF | 80°C | KOH | 60–70 |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolves proton environments (e.g., aromatic protons at δ 7.2–8.1, methoxy groups at δ 3.8–4.0) and confirms connectivity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, S-H stretch ~2550 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight via [M+H]⁺ peaks and fragmentation patterns .
- HPLC : Assesses purity (>95%) and monitors reaction progress using C18 columns and UV detection .
Q. Table 2: Key Characterization Techniques
| Technique | Application | Typical Observations | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment confirmation | δ 7.2–8.1 (aromatic protons) | |
| HPLC | Purity assessment | Retention time ~12.5 min |
Basic: What safety protocols are recommended for handling this compound during laboratory research?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate skin rinsing with water (15+ minutes) and medical consultation for persistent irritation .
Advanced: How can researchers resolve contradictions in reported reaction yields derived from varying synthetic protocols?
Methodological Answer:
- Parameter Analysis : Compare solvent polarity, temperature gradients, and catalyst loading across studies. For example, DMF vs. ethanol may alter reaction kinetics .
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., time, temperature) and identify optimal conditions .
- By-Product Analysis : Employ LC-MS to detect intermediates or degradation products that reduce yield .
Advanced: What advanced crystallographic techniques and software are suitable for elucidating the three-dimensional structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. Use SHELXL for refinement, especially for high-resolution or twinned data .
- Challenges : Disorder in flexible groups (e.g., piperidine) requires iterative refinement and constraints .
- Validation Tools : CheckCIF and PLATON verify structural integrity and flag outliers .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified thiazole, piperidine, or methoxyphenyl groups to assess antimicrobial or anti-inflammatory activity .
- Assay Design :
- In vitro : Test against bacterial strains (MIC assays) or cancer cell lines (MTT assays) .
- Molecular Docking : Predict binding affinity to targets (e.g., COX-2, β-lactamases) using AutoDock Vina .
Q. Table 3: SAR Framework for Bioactivity Exploration
| Modification Site | Biological Target | Assay Type | Reference |
|---|---|---|---|
| Thiazole ring | Antimicrobial activity | MIC assay | |
| Methoxyphenyl group | Anti-inflammatory | COX-2 inhibition |
Advanced: How can researchers address discrepancies in spectroscopic data interpretation for this compound?
Methodological Answer:
- Multi-Technique Cross-Validation : Correlate NMR shifts with IR stretches and MS fragments (e.g., C=O in NMR δ 170 ppm and IR ~1700 cm⁻¹) .
- Dynamic NMR : Resolve conformational exchange in piperidine rings by variable-temperature studies .
- Quantum Chemical Calculations : Use Gaussian to simulate NMR spectra and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
